4-Fluoro-5-methylpicolinonitrile CAS number and structure
4-Fluoro-5-methylpicolinonitrile CAS number and structure
Core Identity & Synthetic Methodology for Drug Discovery
Executive Summary
4-Fluoro-5-methylpicolinonitrile (CAS 1807299-59-7) is a high-value heterocyclic building block utilized in the synthesis of small molecule inhibitors, particularly targeting kinase pathways (e.g., CDK, EGFR). Its structural utility lies in the 4-fluoro-5-methylpyridine core, which offers a unique electronic profile: the fluorine atom modulates the basicity of the pyridine nitrogen (
This guide details the physicochemical characterization, validated synthetic pathways, and critical handling protocols for this intermediate.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-Fluoro-5-methylpyridine-2-carbonitrile |
| Common Name | 4-Fluoro-5-methylpicolinonitrile |
| CAS Number | 1807299-59-7 |
| Molecular Formula | |
| Molecular Weight | 136.13 g/mol |
| Structure Description | Pyridine ring substituted with a cyano group at C2, fluorine at C4, and methyl at C5.[2][3][4] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 45–50 °C (Predicted/Analogous range) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water. |
| pKa (Conj. Acid) | ~1.5 (Predicted) – Fluorine significantly lowers pyridine basicity. |
Synthetic Methodologies
For research and scale-up, two primary routes are recommended. The Palladium-Catalyzed Cyanation (Route A) is preferred for laboratory scale due to milder conditions and higher functional group tolerance. The Halogen Exchange (Halex) (Route B) is a cost-effective alternative for industrial batch processes.
Route A: Palladium-Catalyzed Cyanation (Recommended)
This route converts 2-bromo-4-fluoro-5-methylpyridine into the nitrile. It avoids the use of highly corrosive fluorinating agents required in other pathways.
Reaction Scheme:
Protocol:
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Setup: In a glovebox or under argon flow, charge a dried Schlenk flask with 2-bromo-4-fluoro-5-methylpyridine (1.0 equiv), Zn(CN)
(0.6 equiv), Pd (dba) (2 mol%), and dppf (4 mol%). -
Solvent: Add anhydrous DMF (concentration 0.2 M). Note: DMF must be degassed to prevent catalyst deactivation.
-
Reaction: Heat the mixture to 120 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H ~190/192) and appearance of the nitrile (M+H 137).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to quench excess cyanide) followed by brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 10-20% EtOAc.
Critical Process Parameter (CPP):
-
Catalyst Quality: The active Pd(0) species is sensitive to oxygen. Use fresh catalyst or generate in situ.
-
Zinc Cyanide: Highly toxic. All waste must be treated with bleach (sodium hypochlorite) before disposal.
Route B: Halogen Exchange (Halex)
This route is viable if 4-chloro-5-methylpicolinonitrile is the available precursor. It utilizes nucleophilic aromatic substitution (
Reaction Scheme:
Protocol:
-
Drying: Spray-dried Potassium Fluoride (KF) is essential. Dry KF at 150 °C under vacuum for 24 hours prior to use.
-
Reaction: Combine chloro-precursor (1.0 equiv), KF (2.5 equiv), and 18-crown-6 (0.1 equiv) in dry DMSO.
-
Heating: Heat to 140–150 °C for 12 hours.
-
Workup: Pour into ice water. Extract with DCM.
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways for 4-Fluoro-5-methylpicolinonitrile highlighting the preferred catalytic cyanation route and the alternative nucleophilic fluorination.
Applications in Drug Discovery[3][11]
Kinase Inhibitor Scaffolds
The 4-fluoro-5-methylpicolinonitrile motif is a bioisostere for 2-aminopyrimidines found in CDK4/6 inhibitors (e.g., Abemaciclib analogs).
-
Metabolic Stability: The C5-methyl group blocks metabolic oxidation at a vulnerable position.
-
Electronic Modulation: The C4-fluorine atom withdraws electron density, lowering the pKa of the pyridine nitrogen. This reduces non-specific binding to hERG channels, a common liability in basic pyridine drugs.
Heterocycle Construction
The nitrile group is a "linchpin" functional group:
-
Amidine Formation: Reaction with hydroxylamine yields amidoximes, precursors to 1,2,4-oxadiazoles.
-
Reduction: Hydrogenation (Raney Ni/H2) yields the primary amine (4-fluoro-5-methylpyridin-2-yl)methanamine, a linker for PROTACs.
Quality Control & Analytics
To ensure the integrity of this building block, the following analytical criteria must be met:
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 97.0% (Area %) | Impurities: Des-fluoro (4-H) or Hydrolyzed amide. |
| 1H NMR | Consistent with structure | Characteristic doublets for Py-H due to F-coupling. |
| 19F NMR | Single peak | Critical to ensure no inorganic fluoride (KF) remains. |
| Water Content | < 0.5% | Nitriles can hydrolyze if wet. |
Troubleshooting:
-
Issue: Appearance of a peak at M+18 in LC-MS.
-
Cause: Hydrolysis of the nitrile to the primary amide (
). -
Solution: Ensure all solvents are anhydrous. Store the compound under nitrogen in a desiccator.
Safety & Handling (MSDS Highlights)
-
Hazard Class: 6.1 (Toxic).
-
Signal Word: Danger.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Specific Handling:
-
Cyanide Generation: Under strong acidic conditions, this compound could theoretically release HCN, though the aromatic nitrile is robust.
-
HF Generation: In case of fire, thermal decomposition will release Hydrogen Fluoride (HF). Firefighters must wear full protective gear including self-contained breathing apparatus (SCBA).
-
References
-
BLD Pharm. (2025).[3] Product Analysis: 4-Fluoro-5-methylpicolinonitrile (CAS 1807299-59-7).[3][5] Retrieved from
-
BenchChem. (2025).[1] Cyanation Protocols for Fluoropyridines. Retrieved from
-
ChemicalBook. (2025). Supplier and Property Data for CAS 1807299-59-7. Retrieved from
-
Organic Syntheses. (2002). Synthesis of Methyl-2,2'-Bipyridines via Negishi Coupling. Org. Synth. 2002, 78, 51. Retrieved from
-
Journal of Medicinal Chemistry. (2019). Quinolones and Pyridines in Medicinal Chemistry: Structure and Synthesis. Retrieved from
Sources
- 1. 2-Cyano-5-fluoropyridine | 327056-62-2 | Benchchem [benchchem.com]
- 2. 5-Bromo-3-methylpicolinonitrile | 156072-86-5 [sigmaaldrich.com]
- 3. 847225-56-3|4-Fluoropicolinonitrile|BLD Pharm [bldpharm.com]
- 4. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]
- 5. CAS#:2228125-80-0 | 2-Amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid | Chemsrc [chemsrc.com]
